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2-(3-

Methoxypropoxy)phenylboronic

acid

CAS No.: 1122568-12-0

Cat. No.: B1463809

Get Quote

Physiochemical Profiling, Synthetic Utility, and
Handling Protocols
Executive Summary & Compound Identity
2-(3-Methoxypropoxy)phenylboronic acid (CAS: 1122568-12-0) is a specialized

organoboron building block utilized primarily in the synthesis of biaryl scaffolds via Suzuki-

Miyaura cross-coupling.[1][2][3] Distinguished by its ortho-alkoxy substituent, this compound

serves as a critical linker motif in medicinal chemistry, particularly for introducing solubility-

enhancing ether chains into hydrophobic drug cores.

This guide provides a comprehensive technical analysis of its physiochemical properties,

synthesis, quality control (QC) challenges—specifically the boronic acid/boroxine equilibrium—

and optimal reaction parameters.

1.1 Chemical Identity Table
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Parameter Specification

IUPAC Name [2-(3-methoxypropoxy)phenyl]boronic acid

CAS Number 1122568-12-0

Molecular Formula C₁₀H₁₅BO₄

Molecular Weight 210.03 g/mol

SMILES COCCCOc1ccccc1B(O)O

Appearance White to off-white crystalline powder

Purity Standard
≥95% (HPLC); typically contains varying

amounts of boroxine anhydride

Physiochemical Profiling
Understanding the molecular weight and lipophilicity of this building block is essential for

stoichiometric calculations and predicting the physicochemical properties of the final drug

candidate.

2.1 Molecular Weight Breakdown
The precise molecular weight of 210.03 g/mol is derived from the standard atomic weights of its

constituent elements. Note that in mass spectrometry (ESI+), the boronic acid often dehydrates

or forms adducts (e.g., [M+Na]+, [M-H2O+H]+).

Element Count
Atomic Mass (
g/mol )

Contribution

Carbon (C) 10 12.011 120.11

Hydrogen (H) 15 1.008 15.12

Boron (B) 1 10.810 10.81

Oxygen (O) 4 15.999 63.99

Total 210.03 g/mol
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2.2 Solubility & Lipophilicity
LogP (Calculated): ~1.8 – 2.1. The methoxypropoxy chain imparts moderate amphiphilicity,

improving solubility in polar organic solvents (THF, DMF, MeOH) compared to the

unsubstituted phenylboronic acid.

Solubility: High in Methanol, Ethanol, DMSO, and DMF. Moderate in Dichloromethane. Low

in Hexanes and Water (unless pH > 10).

Synthesis & Manufacturing
The synthesis of 2-(3-Methoxypropoxy)phenylboronic acid typically follows a two-stage

protocol: etherification followed by metal-halogen exchange and borylation.

3.1 Synthetic Pathway (DOT Diagram)

2-Bromophenol
(Starting Material)

Intermediate:
1-Bromo-2-(3-methoxypropoxy)benzene

Alkylation

1-Bromo-3-methoxypropane
K2CO3, DMF, 60°C

Target Product:
2-(3-Methoxypropoxy)phenylboronic acid

Lithiation & Borylation

1. n-BuLi, THF, -78°C
2. B(OiPr)3

Acid Hydrolysis
(HCl/H2O)

Click to download full resolution via product page

Figure 1: Synthetic workflow for 2-(3-Methoxypropoxy)phenylboronic acid. The alkylation

step installs the ether side chain prior to borylation to avoid incompatibility with the boronic acid

moiety.

3.2 Process Causality & Optimization
Alkylation First: The boronic acid group is sensitive to base and oxidants. Installing the 3-

methoxypropoxy chain on 2-bromophenol before generating the C-B bond prevents

protodeboronation and side reactions.
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Cryogenic Borylation: The use of n-Butyllithium at -78°C is critical. Ortho-alkoxy aryl

bromides are prone to benzyne formation or scrambling if the temperature rises before the

borate quench.

Quench Protocol: Triisopropyl borate (B(OiPr)3) is preferred over Trimethyl borate due to

reduced volatility and better solubility in the lithiation matrix.

Quality Control & Characterization
A major challenge in handling 2-(3-Methoxypropoxy)phenylboronic acid is the equilibrium

between the free acid and its cyclic trimeric anhydride (boroxine).

4.1 The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form boroxines (C30H45B3O9 for this compound)

upon storage or drying. This does not degrade the chemical utility (boroxines hydrolyze back to

acids in aqueous reaction media), but it alters the apparent molecular weight and melting point.

Observation: NMR samples in CDCl3 often show broad peaks due to this equilibrium.

Solution: Add a drop of D2O to the NMR tube to shift the equilibrium entirely to the

monomeric boronic acid species for sharp integration.

4.2 QC Decision Tree (DOT Diagram)
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Figure 2: Quality Control workflow for assessing boronic acid purity and hydration state.

Applications in Drug Discovery
The ortho-alkoxy substituent in 2-(3-Methoxypropoxy)phenylboronic acid offers unique

steric and electronic properties in medicinal chemistry.

5.1 Suzuki-Miyaura Cross-Coupling
This reagent is widely used to couple with aryl halides. However, the ortho-alkoxy group exerts

a steric influence that requires specific catalyst choices.

Challenge: Steric hindrance at the 2-position can slow down transmetallation.

Recommended Catalyst Systems:
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Pd(dppf)Cl2·DCM: Robust for sterically hindered substrates.

Pd2(dba)3 / S-Phos: Highly active for electron-rich, ortho-substituted boronic acids.

Base Selection: K3PO4 or K2CO3 are preferred over strong bases (like NaOH) to minimize

protodeboronation, which is accelerated by the electron-donating alkoxy group.

5.2 Medicinal Utility
Solubility Handle: The methoxypropoxy tail acts as a "mini-PEG" linker, disrupting crystal

packing and lowering LogP of the final drug molecule, thereby improving oral bioavailability.

Scaffold Diversity: Used in the synthesis of kinase inhibitors where the ether chain extends

into the solvent-exposed region of the ATP binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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